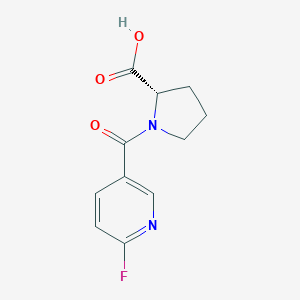

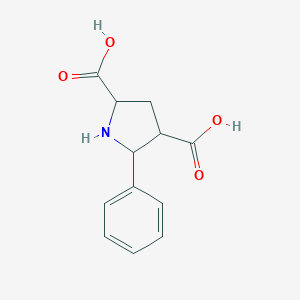

N-(6-Fluoropyridine-3-carbonyl)-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

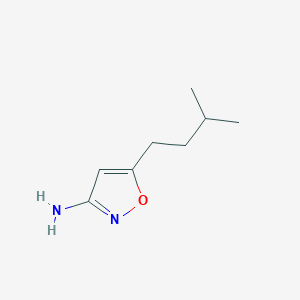

Este compuesto tiene una selectividad casi 3,000 veces mayor para los receptores de kainato que para los receptores de AMPA y 200 veces mayor para los receptores de NMDA . Dada su potencia y selectividad, SYM 2081 es un ligando útil para estudiar el papel de los receptores de kainato en el sistema nervioso central .

Métodos De Preparación

SYM 2081 se puede sintetizar a través de una mezcla diastereoisomérica mediante síntesis enzimática, aunque el rendimiento de esta reacción es pequeño . Para la producción industrial, SYM 2081 se puede producir a escala de varios gramos comenzando con (S)-1-terc-butoxicarbonil-5-terc-butildifenilsililoximatilpirrolidin-2-ona y tratando con un equivalente de bis(trimetilsilil)amida de litio en tetrahidrofurano a -78°C . El producto resultante se mezcla con un exceso de yodometano, produciendo productos 4-metilados y algo de material de partida sin reaccionar . El producto trans se purifica mediante cromatografía en columna y se cristaliza con hexanos . El fluoruro de tetrabutilamonio se utiliza para eliminar selectivamente el grupo protector terc-butildifenilsililo . El procedimiento de Sharpless se utiliza para oxidar el alcohol, y el intermedio se hidroliza con hidróxido de litio en tetrahidrofurano acuoso . Finalmente, el compuesto se trata con ácido trifluoroacético en diclorometano para producir ácido (2S,4R)-4-metilglutámico .

Análisis De Reacciones Químicas

SYM 2081 se somete a varias reacciones químicas, incluyendo oxidación y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen bis(trimetilsilil)amida de litio, yodometano, fluoruro de tetrabutilamonio y ácido trifluoroacético . Los principales productos formados a partir de estas reacciones incluyen productos 4-metilados y ácido (2S,4R)-4-metilglutámico .

Aplicaciones Científicas De Investigación

SYM 2081 se utiliza ampliamente en la investigación científica debido a su alta selectividad y potencia para los receptores de kainato . En química, sirve como ligando para estudiar el papel de los receptores de kainato en el sistema nervioso central . En biología y medicina, SYM 2081 se utiliza para investigar los efectos de la activación del receptor de kainato y sus posibles aplicaciones terapéuticas . El compuesto también se utiliza en registros electrofisiológicos para comparar la potencia y la eficacia de los agonistas del receptor de kainato .

Mecanismo De Acción

SYM 2081 ejerce sus efectos uniéndose selectivamente a los receptores de kainato, desplazando la unión de kainato de alta afinidad al tejido cortical y los receptores de kainato recombinantes . Esta unión evoca respuestas de desensibilización rápida en registros electrofisiológicos . El compuesto es altamente selectivo para los receptores de kainato, con una EC50 de 0.12 ± 0.02 y 0.23 ± 0.01 μM para los receptores de kainato homoméricos compuestos de las subunidades GluR5 y GluR6, respectivamente . La posición del grupo metilo en la posición 4 es esencial para su actividad agonista .

Comparación Con Compuestos Similares

SYM 2081 se compara con otros análogos de metilglutamato, incluidos aquellos con el grupo metilo en la posición 2 o 3 del glutamato . Estos análogos son inactivos, lo que indica que la posición del grupo metilo en la posición 4 es crucial para la actividad agonista . De los cuatro estereoisómeros del 4-metilglutamato, SYM 2081 (2S,4R) es el agonista más potente . Se estima que el isómero (2R,4R) es 20 veces menos potente, y el isómero (2S,4S) es aproximadamente 1000 veces menos potente que SYM 2081 .

Propiedades

Número CAS |

123412-44-2 |

|---|---|

Fórmula molecular |

C11H11FN2O3 |

Peso molecular |

238.21 g/mol |

Nombre IUPAC |

(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |

Clave InChI |

CWNQAGQFNKHXBV-QMMMGPOBSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |

Sinónimos |

N-(6-Fluoropyridine-3-carbonyl)-L-proline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)